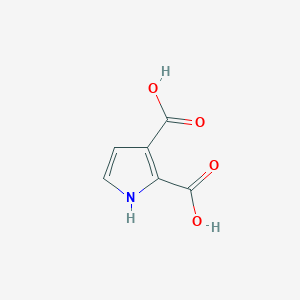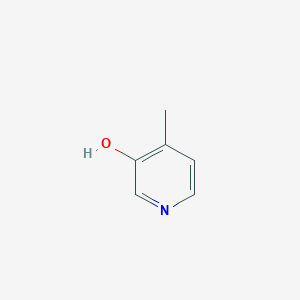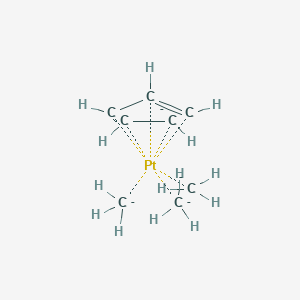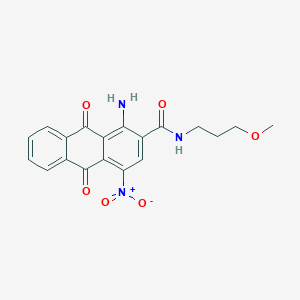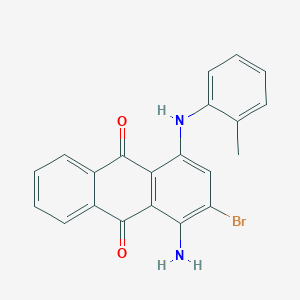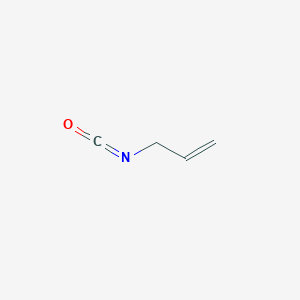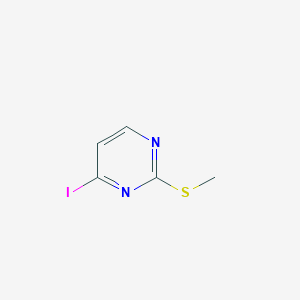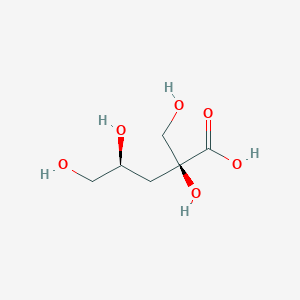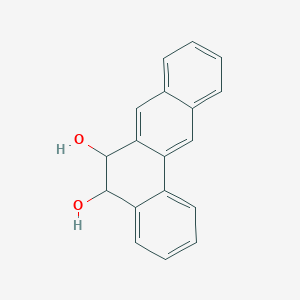![molecular formula C9H12O B072627 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one CAS No. 1123-46-2](/img/structure/B72627.png)
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one, also known as DMBC H2O, is a bicyclic ketone compound that has been studied for its potential applications in various scientific fields. This molecule has a unique structure that makes it interesting to researchers, and its synthesis method has been optimized to make it more accessible for laboratory experiments. In
Applications De Recherche Scientifique
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. This molecule has been used as a starting material for the synthesis of other compounds, and it has been studied as a potential therapeutic agent for various diseases. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has also been used as a probe molecule in chemical and biological assays.
Mécanisme D'action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been shown to inhibit the activity of certain enzymes, and it has been found to bind to specific receptors in the brain. These interactions may contribute to the biochemical and physiological effects of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O.
Effets Biochimiques Et Physiologiques
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This molecule has also been found to have antioxidant activity, which may contribute to its potential therapeutic applications. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been studied in animal models, and it has shown promising results in reducing pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has several advantages for laboratory experiments, including its unique structure and potential therapeutic applications. This molecule is also relatively easy to synthesize in small quantities, and it has been used as a starting material for the synthesis of other compounds. However, 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations may make it difficult to use 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O in certain experiments.
Orientations Futures
There are several future directions for research on 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O. One potential direction is to explore its potential therapeutic applications in more detail, particularly for diseases such as inflammation and pain. Another direction is to study the mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O in more detail, which may provide insight into its potential applications. Additionally, further research is needed to optimize the synthesis method for 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O and to explore its potential applications in industrial settings.
Propriétés
Numéro CAS |
1123-46-2 |
|---|---|
Nom du produit |
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one |
InChI |
InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
NNPXUZFTLBPVNP-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(=O)C=C2)C |
SMILES canonique |
CC1(C2CC1C(=O)C=C2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


